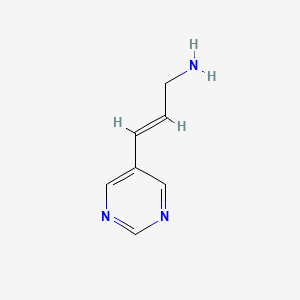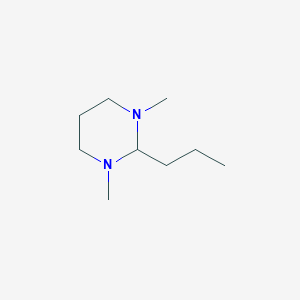
1,3-Dimethyl-2-propylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-propylhexahydropyrimidine: is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms This compound is part of the pyrimidine family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propylhexahydropyrimidine can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, ketones, and amines. One common method involves the reaction of 1,3-dimethylurea with propylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete condensation and cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and solvent-free conditions can further enhance the sustainability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2-propylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
Chemistry: 1,3-Dimethyl-2-propylhexahydropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to naturally occurring pyrimidines allows it to interact with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and agrochemicals. Its derivatives may have applications as herbicides, fungicides, or insecticides.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-propylhexahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A structurally similar compound with a five-membered ring containing two nitrogen atoms.
1,3-Dimethyl-2-oxohexahydropyrimidine: Another related compound with an oxygen atom in place of one of the nitrogen atoms.
Uniqueness: 1,3-Dimethyl-2-propylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1,3-dimethyl-2-propyl-1,3-diazinane |
InChI |
InChI=1S/C9H20N2/c1-4-6-9-10(2)7-5-8-11(9)3/h9H,4-8H2,1-3H3 |
InChI Key |
DSNDUNKGJMYSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N(CCCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


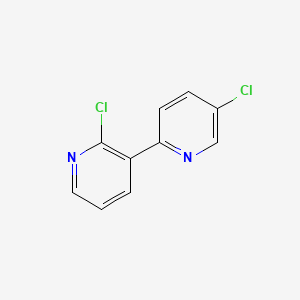


![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
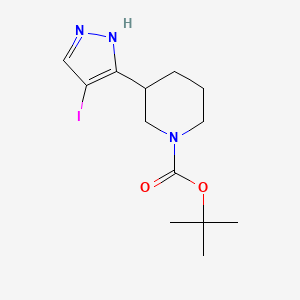
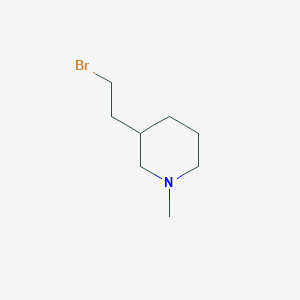
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

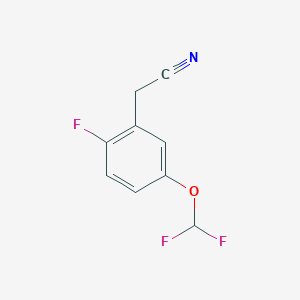
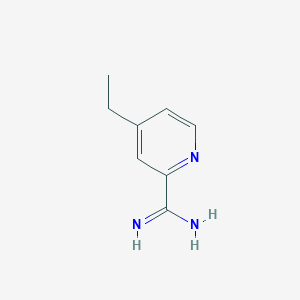
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
